molecular formula C8H11F3O2 B11765468 propan-2-yl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate

propan-2-yl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate

Cat. No.: B11765468
M. Wt: 196.17 g/mol
InChI Key: AVJKCQIRBWGULJ-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate is an organic compound with a unique structure that includes a trifluoromethyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate can be achieved through several methods. One common approach involves the esterification of 4,4,4-trifluoro-2-methylbut-2-enoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce alcohols.

Scientific Research Applications

Propan-2-yl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which propan-2-yl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological activity. The ester functional group can undergo hydrolysis, releasing active metabolites that further contribute to its effects.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl acetate: Similar ester structure but lacks the trifluoromethyl group.

    Methyl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate: Similar structure but with a methyl ester instead of isopropyl ester.

Uniqueness

Propan-2-yl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate is unique due to the presence of both the trifluoromethyl group and the isopropyl ester, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more suitable for various applications.

Properties

Molecular Formula

C8H11F3O2

Molecular Weight

196.17 g/mol

IUPAC Name

propan-2-yl (E)-4,4,4-trifluoro-2-methylbut-2-enoate

InChI

InChI=1S/C8H11F3O2/c1-5(2)13-7(12)6(3)4-8(9,10)11/h4-5H,1-3H3/b6-4+

InChI Key

AVJKCQIRBWGULJ-GQCTYLIASA-N

Isomeric SMILES

CC(C)OC(=O)/C(=C/C(F)(F)F)/C

Canonical SMILES

CC(C)OC(=O)C(=CC(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.